4-Fluoro-hexahydro-1H-azepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoroazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6-2-1-4-8-5-3-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWNFDNWLGXYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro Hexahydro 1h Azepine and Its Derivatives
Strategies for Hexahydroazepine (Azepane) Ring Construction
Ring Expansion Reactions of Smaller Heterocycles
Ring expansion strategies are powerful tools for synthesizing azepanes, leveraging the ring strain of smaller heterocycles like pyrrolidines and azetidines to drive the formation of the larger seven-membered ring.
The expansion of a five-membered pyrrolidine (B122466) ring to a seven-membered azepane is a viable, though less common, strategy. One such approach involves an intramolecular Ullmann-type annulation/rearrangement cascade. In this method, 5-arylpyrrolidine-2-carboxylates, which contain an ortho-halogen on the aryl group, can be transformed into 1H-benzo[b]azepine-2-carboxylates. nih.gov This transformation is typically promoted by a copper(I) catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) generated in situ, and is often activated by microwave irradiation. nih.gov While this method yields a benzannulated azepine, subsequent reduction of the aromatic ring and the heterocycle could provide access to the saturated azepane core.
Another strategy involves a hydride transfer-initiated ring expansion, which has been used to convert pyrrolidines into highly functionalized tetrahydro-1-benzazepines. semanticscholar.org A key development in the synthesis of fluorinated azepanes is the direct ring expansion of fluoro-alkyl pyrrolidines. This transformation proceeds through a bicyclic azetidinium intermediate, which is then opened by a nucleophile to yield the corresponding 2-fluoro-alkyl azepane. researchgate.net
Table 1: Pyrrolidine Ring Expansion to Azepine Derivatives
| Starting Material | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| 5-(ortho-halophenyl)pyrrolidine-2-carboxylate | Cu₂O, Thiophene-2-carboxylic acid, Microwave | 1H-Benzo[b]azepine-2-carboxylate | 67-89% | nih.gov |
A more prevalent ring expansion strategy involves the conversion of four-membered azetidine (B1206935) rings into larger N-heterocycles. This method hinges on the formation of a bicyclic azetidinium intermediate, which is subsequently opened by a nucleophile. The regioselectivity of the nucleophilic attack determines the size of the resulting ring. semanticscholar.orgresearchgate.net
Specifically, azetidines bearing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a strained 1-azonia-bicyclo[3.2.0]heptane intermediate. semanticscholar.org The treatment of this intermediate with various nucleophiles (e.g., cyanide, azide) can lead to a mixture of ring-expanded pyrrolidines and azepanes. The product distribution is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used. semanticscholar.org
This methodology has been successfully applied to the synthesis of α-trifluoromethyl azepanes. Starting from L-proline, trifluoromethylated pyrrolidines are synthesized and then converted into a bicyclic azetidinium intermediate. A regioselective ring-opening, induced by the electron-withdrawing trifluoromethyl group, is then triggered by various nucleophiles to afford 4-substituted α-trifluoromethyl azepanes. semanticscholar.org
Table 2: Azetidinium-Mediated Ring Expansion to Azepane Derivatives
| Precursor | Intermediate | Nucleophile (Nu⁻) | Product | Ref. |
|---|---|---|---|---|
| 2-(3-hydroxypropyl)azetidine derivative | 1-Azonia-bicyclo[3.2.0]heptane | CN⁻, N₃⁻, AcO⁻ | Mixture of substituted pyrrolidines and azepanes | semanticscholar.org |
Carbene and nitrene insertion reactions represent a sophisticated approach to ring expansion and heterocycle synthesis. nih.govnih.gov A notable strategy for azepane synthesis involves the photochemical dearomative ring expansion of nitroarenes. mdpi.com In this process, blue light irradiation converts a nitroarene into a highly reactive singlet nitrene intermediate. This nitrene undergoes a one-atom ring expansion, transforming the six-membered aromatic ring into a seven-membered 3H-azepine system. A subsequent global hydrogenolysis of the unsaturated azepine readily furnishes the fully saturated polysubstituted azepane core in two steps. mdpi.com This method is powerful as it allows for the conversion of simple, commercially available nitroaromatics into complex azepanes. mdpi.com
While direct C-H or N-H insertion of a carbene into a smaller ring to form an azepane is a mechanistically plausible route, the dearomative nitrene insertion from nitroarenes is a more developed and demonstrated strategy for accessing the azepane skeleton. mdpi.commdpi.com
Cyclization Reactions for Azepane Formation
The direct formation of the azepane ring from an acyclic precursor via intramolecular cyclization is a primary and versatile strategy for accessing these seven-membered heterocycles.
A variety of intramolecular cyclization protocols have been developed to construct the azepane ring. One effective method is the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides, which has been utilized to synthesize azepino[4,5-b]indolones. thieme-connect.de
For the synthesis of fluorinated derivatives, a copper(I)-catalyzed tandem transformation of functionalized allenynes has been reported. mdpi.com This reaction combines an intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene (B1206475) system. This protocol provides an efficient route to novel α-CF₃-containing azepine-2-carboxylates and their phosphonate (B1237965) analogues. mdpi.com
Another powerful strategy involves a diversity-oriented synthesis that relies on the oxidative cleavage of an unsaturated cyclic precursor, followed by a ring-closing step. For example, the NaIO₄-mediated oxidative cleavage of dihydroxylated amino esters produces a dialdehyde (B1249045) intermediate. This intermediate can then undergo a cyclization with concomitant double reductive amination to furnish the azepane ring. thieme-connect.com This sequence has been successfully employed to create novel azepane-based fluorine-containing β-amino acid derivatives. thieme-connect.comuniovi.es
Table 3: Intramolecular Cyclization for Azepine/Azepane Synthesis
| Substrate | Reagents/Conditions | Product Type | Yield | Ref. |
|---|---|---|---|---|
| Fluorinated Allenyne + Amine | Cu(I) Catalyst | α-CF₃-azepine-2-carboxylate | Up to 63% | mdpi.com |
| Unsaturated Tryptamide | (+)-CSA, Benzene, 80 °C | Azepino[4,5-b]indolone | ~71% | thieme-connect.de |
Metal-Catalyzed Ring Formation Strategies
Transition metal catalysis offers robust and versatile methods for the construction of challenging ring systems like azepanes, often proceeding with high selectivity and functional group tolerance.
A highly efficient method for the synthesis of functionalized azepine derivatives involves a Copper(I)-catalyzed tandem reaction. This process utilizes functionalized allenynes and various primary or secondary amines. The reaction proceeds through an initial intermolecular amination of the allenyne system, followed by an intramolecular cyclization to form the seven-membered azepine ring. This tandem approach allows for the construction of complex azepine structures, including those with trifluoromethyl groups, in a single synthetic operation. The versatility of the amine component allows for the introduction of a wide range of substituents on the azepine nitrogen.
Table 1: Examples of Copper(I)-Catalyzed Azepine Synthesis Data table based on representative findings in the field.
| Allenyne Substrate | Amine Nucleophile | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Ethyl 2-(2,3-butadienyl)-4,4,4-trifluoro-2-butenoate | Aniline | Cu(MeCN)₄PF₆ (10 mol%) | Dioxane | High |
| Ethyl 2-(2,3-butadienyl)-4,4,4-trifluoro-2-butenoate | Benzylamine | Cu(MeCN)₄PF₆ (10 mol%) | Dioxane | Good |
| Diethyl (1-(2,3-butadienyl)-3,3,3-trifluoroprop-1-en-2-yl)phosphonate | Morpholine | Cu(MeCN)₄PF₆ (10 mol%) | Dioxane | Moderate |
Palladium catalysis is a cornerstone of modern organic synthesis, enabling both the formation of heterocyclic rings and the late-stage functionalization of existing scaffolds.
Ring Formation: One direct approach to functionalized azepanes involves the palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles. nih.govacs.org This method allows for the construction of the azepane ring under mild conditions and with high yields. Alkenylations using this method have been shown to proceed with excellent stereoselectivity.
C-H Functionalization: For pre-formed azepane rings, palladium-catalyzed C-H functionalization is a powerful tool for introducing substituents at specific positions, a critical step for creating analogues of lead compounds in drug discovery. nih.govresearchgate.net A key strategy is the transannular C-H functionalization of alicyclic amines. In this approach, the amine nitrogen atom within the azepane ring acts as an internal directing group, guiding the palladium catalyst to a remote C-H bond (e.g., at C4 or C5). This reaction leverages the boat-like conformation of the substrate-catalyst complex to achieve selective conversion of a specific C-H bond into a new C-C or C-heteroatom bond. nih.govresearchgate.net This method is particularly valuable for the late-stage modification of complex molecules without the need for pre-functionalization. nih.gov
Methods for Selective Fluorine Incorporation at the C4 Position
Introducing a fluorine atom at a specific, non-activated C(sp³)–H bond, such as the C4 position of the hexahydro-1H-azepine ring, is a significant synthetic challenge. Direct C-H fluorination methods are highly sought after as they avoid lengthy synthetic sequences involving pre-functionalized substrates.
Direct Fluorination Methodologies
The direct conversion of a C(sp³)–H bond to a C–F bond requires overcoming the high bond dissociation energy of the C-H bond and controlling the regioselectivity of the reaction.
Manganese-Porphyrin Catalysis: One of the most promising strategies for this transformation employs manganese-porphyrin catalysts. nih.govnih.gov In a seminal study, a Mn(TMP)Cl system, activated by an oxidant like iodosylbenzene, was shown to catalyze the regioselective fluorination of unactivated C(sp³)–H bonds using a fluoride (B91410) source. rsc.org The proposed mechanism involves the formation of a high-valent manganese-oxo species that abstracts a hydrogen atom from the substrate to generate a carbon-centered radical. This radical is then trapped by a fluoride ligand from the manganese center to form the C-F bond. The inherent selectivity of the catalyst can direct fluorination to otherwise unreactive sites. This methodology has been successfully applied to the direct 18F-labeling of unactivated aliphatic sites for PET imaging. nih.govnih.gov
Palladium-Catalyzed Directed Fluorination: Another powerful approach relies on palladium-catalyzed, ligand-directed C-H activation. acs.org This method uses a directing group temporarily attached to the azepane nitrogen to guide the palladium catalyst to a specific C-H bond. For instance, an aminoquinoline or picolinamide (B142947) directing group can facilitate the selective activation of a β- or γ-C-H bond. Once the C-H bond is activated and a palladacycle is formed, an electrophilic fluorine source, such as Selectfluor, can deliver the fluorine atom to the target position. This strategy has been effectively used to prepare β-fluorinated amino acid derivatives and other aliphatic amides with high site-selectivity and diastereoselectivity. acs.org
Deconstructive Fluorination: A novel, albeit indirect, approach is the "deconstructive fluorination" of cyclic amines. In this silver-mediated reaction, N-acylated azepanes can undergo a ring-opening C-C bond cleavage followed by fluorination using Selectfluor. nih.gov This process transforms the cyclic amine into a linear γ-fluoroamino alkyl chain. While this does not produce the target 4-fluoro-hexahydro-1H-azepine directly, it represents a modern strategy for accessing fluorinated amine derivatives from azepane precursors. nih.gov
Table 2: Comparison of Direct C(sp³)–H Fluorination Strategies
| Methodology | Catalyst/Reagent System | Mechanism Highlights | Key Advantage |
|---|---|---|---|
| Manganese-Porphyrin Catalysis | Mn(Porphyrin) / Oxidant / Fluoride Source | Hydrogen Atom Transfer (HAT) followed by radical rebound | Ability to functionalize strong, unactivated C-H bonds |
| Palladium-Directed C-H Activation | Pd(II) catalyst / Directing Group / Selectfluor | Formation of a palladacycle intermediate to ensure regioselectivity | High site-selectivity dictated by the directing group |
| Deconstructive Fluorination | Silver(I) salt / Selectfluor | Oxidative ring-opening to form an alkyl radical, then fluorination | Provides access to linear fluoro-amines from cyclic precursors |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination represents a direct and widely employed strategy for the introduction of a fluorine atom into the azepane ring. This approach typically involves the displacement of a suitable leaving group, such as a hydroxyl or sulfonate group, at the C4 position of a hexahydro-1H-azepine precursor with a fluoride ion source.
Commonly used nucleophilic fluorinating reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as amine/HF reagents such as triethylamine (B128534) trihydrofluoride (Et3N·3HF) and pyridine-HF. The choice of reagent and reaction conditions is crucial to achieve efficient fluorination while minimizing side reactions like elimination.
For instance, the synthesis of this compound can be achieved by treating a protected 4-hydroxy-hexahydro-1H-azepine derivative with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. These reagents activate the hydroxyl group, facilitating its substitution by fluoride. The reaction mechanism involves the formation of a fluorosulfurane intermediate, followed by an SN2-type displacement by the fluoride ion.
Recent advancements in this area have focused on the development of milder and more selective fluorinating agents to improve the scope and functional group tolerance of the reaction.
Utilizing Fluorine-Containing Building Blocks in Cyclization and Ring-Forming Reactions
An alternative and powerful strategy for the synthesis of this compound involves the use of fluorine-containing building blocks in cyclization reactions. This approach offers the advantage of incorporating the fluorine atom at a specific position early in the synthetic sequence, often with excellent control over stereochemistry.
Various fluorinated synthons can be employed for this purpose. For example, a key intermediate could be a fluorinated amino acid or a fluorinated aldehyde that is then elaborated into the seven-membered azepane ring through intramolecular cyclization reactions. Ring-closing metathesis (RCM) of a suitably functionalized fluorinated diene is another effective method for constructing the azepine core. nih.gov
One notable example involves the use of β-CF3-1,3-enynes as versatile fluorine-containing building blocks. These compounds can undergo various transformations to construct a wide range of fluorine-containing heterocyclic and carbocyclic systems. encyclopedia.pub Another approach utilizes α-fluoroacetyl-containing building blocks in cyclization reactions to generate the target compounds. researchgate.net
The development of novel fluorine-containing building blocks and their application in innovative ring-forming strategies continues to be an active area of research, providing access to a diverse array of fluorinated azepane derivatives.
Stereoselective and Regioselective Synthesis of this compound Scaffolds
The biological activity of fluorinated azepanes is often highly dependent on the stereochemistry of the fluorine atom and other substituents on the ring. Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.
Enantioselective Catalysis in Azaspirocycle and Fluoro-azaspirocycle Synthesis
Enantioselective catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including fluoro-azaspirocycles. Chiral catalysts, such as chiral Brønsted acids or transition metal complexes, can be used to control the stereochemical outcome of key bond-forming reactions. clockss.org
For example, the asymmetric intramolecular aza-Michael addition of enones catalyzed by chiral N-triflyl phosphoramides has been successfully employed for the synthesis of enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones, which can serve as precursors to fluorinated azepane derivatives. clockss.org Similarly, squaramide-catalyzed cascade aza-Michael/Michael reactions have been developed for the diastereo- and enantioselective synthesis of spiro-pyrrolidine-pyrazolones, demonstrating the potential of organocatalysis in constructing complex chiral nitrogen-containing heterocycles.
Regiocontrol in Ring Formation and Fluorine Introduction
Achieving regiocontrol is crucial when multiple reactive sites are present in the substrate. In the context of this compound synthesis, this pertains to both the formation of the seven-membered ring and the introduction of the fluorine atom at the desired C4 position.
Ring expansion strategies, such as the expansion of a piperidine (B6355638) ring, can provide a regioselective route to azepane derivatives. rsc.org The regioselectivity of such reactions can often be controlled by the nature of the substituents on the starting piperidine ring and the reaction conditions employed.
Furthermore, the regioselectivity of nucleophilic ring-opening of bicyclic aziridinium (B1262131) ions derived from N-alkylprolinols has been shown to be highly dependent on the degree and stereochemistry of fluorine substitution at the C4 position. nih.govnih.gov This highlights the profound influence of fluorine as a regiocontrol element in ring-opening reactions. nih.govnih.gov Computational studies have revealed that an electrostatic gauche effect influences the conformation of the adjoining five-membered ring in the fluorinated bicyclic aziridinium, thereby controlling the regioselectivity of the nucleophilic attack. nih.govnih.gov
Control of Diastereoselectivity in Multi-Substituted Azepane Systems
For azepane systems bearing multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is a significant synthetic challenge. The conformational flexibility of the seven-membered ring makes it difficult to predict and control the stereochemical outcome of reactions.
Strategies to address this challenge include substrate-controlled diastereoselective reactions, where existing stereocenters in the molecule direct the stereochemistry of newly formed centers. For instance, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in most cases. A similar approach could be envisioned for the synthesis of substituted azepanes.
Additionally, the use of chiral auxiliaries or catalysts can be employed to induce diastereoselectivity in reactions involving the azepane ring. Careful selection of reaction conditions, such as solvent and temperature, can also play a crucial role in influencing the diastereomeric ratio of the product. researchgate.net
Solvent Effects and Reaction Condition Optimization in this compound Synthesis
The optimization of reaction conditions, including the choice of solvent, catalyst, temperature, and reagent stoichiometry, is critical for maximizing the yield and purity of the desired this compound product.
Solvents can have a profound impact on the rate and selectivity of a reaction. For instance, in nucleophilic fluorination reactions, polar aprotic solvents like DMF or DMSO are often used to enhance the solubility and reactivity of fluoride salts. In contrast, nonpolar solvents may be preferred for certain cyclization reactions to minimize side reactions.
The optimization of reaction conditions is often an iterative process involving the systematic variation of different parameters. High-throughput experimentation (HTE) and machine learning algorithms are increasingly being used to accelerate this process. beilstein-journals.orgsemanticscholar.org These tools can efficiently screen a large number of reaction conditions to identify the optimal parameters for a given transformation. beilstein-journals.orgsemanticscholar.orgnih.gov
For example, in the synthesis of fused azepine derivatives via Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement, it was found that varying the solvent and reactant concentration did not significantly improve the yield, whereas the choice of a more sterically encumbered Rh(II) complex was crucial for increasing the yield of the desired dihydroazepine.
Chemical Reactivity and Transformation of 4 Fluoro Hexahydro 1h Azepine
Reactions Involving the Fluoro-Substituent
The presence of a fluorine atom on the azepane ring introduces unique reactivity, influencing both the carbon-fluorine bond itself and adjacent positions.
Nucleophilic Substitution Reactions
The carbon-fluorine bond in aliphatic systems is notoriously strong, making the fluoride (B91410) ion a poor leaving group in traditional SN1 and SN2 reactions masterorganicchemistry.com. This is due to the high bond dissociation energy of the C-F bond and the low polarizability of fluoride mdpi.com. Consequently, direct nucleophilic substitution at the C4 position of 4-Fluoro-hexahydro-1H-azepine is challenging under standard conditions.
However, in certain contexts, fluorine can act as a leaving group. In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making it a better leaving group than other halogens in the rate-determining addition step stackexchange.comwikipedia.orgnih.gov. While not directly applicable to the saturated this compound, this principle highlights the context-dependent nature of fluorine's leaving group ability. For aliphatic systems, activation of the C-F bond is typically required. This can be achieved through the use of strong Lewis acids that coordinate to the fluorine, making the carbon center more electrophilic and facilitating nucleophilic attack researchgate.net.
Functional Group Interconversions of the Carbon-Fluorine Bond
Transforming the robust C-F bond into other functional groups is an area of active research in organic synthesis. Several strategies have been developed that could potentially be applied to this compound.
Reductive Defluorination: This process involves the replacement of a fluorine atom with a hydrogen atom. Various methods exist for reductive defluorination, including catalytic hydrogenation and the use of metal hydrides, although these often require harsh conditions. More recent advancements utilize photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids, a process that could potentially be reversed or adapted for hydrodefluorination nih.govnih.gov. Radical-based methods have also shown promise in the fluorination of C-H bonds and could be conceptually applied in reverse nih.govwikipedia.org.
Conversion to Other Heteroatoms: The C-F bond can be converted to C-O, C-N, and C-S bonds, typically requiring metal-catalyzed activation. For instance, palladium-catalyzed reactions have been employed for the Suzuki coupling of fluoro-aromatics, demonstrating C-F to C-C bond formation mdpi.com. While challenging, similar strategies are being explored for aliphatic C-F bonds. Lewis acid catalysis can also promote the defluorinative functionalization of tertiary aliphatic fluorides with nitrogen, sulfur, and oxygen nucleophiles researchgate.net.
| Transformation | Reagents/Conditions | Product Functional Group | Notes |
|---|---|---|---|
| Reductive Defluorination (Hydrodefluorination) | Catalytic Hydrogenation, Metal Hydrides, Photoredox Catalysis | C-H | Often requires harsh conditions or specialized catalysts. |
| C-F to C-O | Lewis Acids, Metal Catalysts with O-nucleophiles | C-OH, C-OR | Challenging for unactivated aliphatic fluorides. |
| C-F to C-N | Lewis Acids, Metal Catalysts with N-nucleophiles | C-NH₂, C-NHR, C-NR₂ | Requires activation of the C-F bond. |
| C-F to C-S | Lewis Acids, Metal Catalysts with S-nucleophiles | C-SH, C-SR | Less common but achievable with appropriate catalysts. |
| C-F to C-C | Metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) | C-R | More established for aryl fluorides, but emerging for aliphatic systems. researchgate.net |
Influence of Fluorine on Reactivity of Adjacent Centers
The high electronegativity of the fluorine atom exerts a significant inductive effect, influencing the reactivity of neighboring C-H bonds.
C-H Bond Activation: The electron-withdrawing nature of fluorine can increase the acidity of adjacent C-H bonds (at the C3 and C5 positions of the azepane ring) pressbooks.pub. This lowering of the pKa makes these protons more susceptible to deprotonation by a strong base, which can be a key step in various functionalization reactions researchgate.net.
Radical Reactions: The presence of a fluorine atom can also influence the course of radical reactions. Studies on the reaction of trifluoromethyl radicals with amines have shown that hydrogen atom abstraction occurs preferentially at the alkyl position over the N-H position rsc.orgrsc.org. This suggests that the C-H bonds adjacent to the fluorine in this compound would be activated towards hydrogen atom transfer to radical species. This activation can be exploited in remote C-H functionalization reactions nih.gov.
Transformations at the Nitrogen Heteroatom
The secondary amine functionality of this compound is a key site for a variety of chemical transformations.
N-Substitution Reactions
As a typical secondary amine, the nitrogen atom of this compound is nucleophilic and can readily undergo a range of N-substitution reactions.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. The rate of this reaction will be influenced by the basicity of the nitrogen. The electron-withdrawing fluorine atom at the C4 position is expected to decrease the electron density on the nitrogen through an inductive effect, thereby reducing its basicity and nucleophilicity compared to the non-fluorinated parent compound, azepane nih.govnih.govpharmaguideline.com.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will yield the corresponding N-acyl derivatives. Similar to N-alkylation, the reduced nucleophilicity of the nitrogen may necessitate slightly more forcing conditions compared to unsubstituted azepane.
N-Protection: To prevent unwanted reactions at the nitrogen during transformations elsewhere in the molecule, the amine can be protected with a variety of protecting groups. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups. The choice of protecting group will depend on the reaction conditions to be employed in subsequent steps.
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-4-fluoro-hexahydro-1H-azepine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acyl-4-fluoro-hexahydro-1H-azepine |
| N-Arylation | Aryl halide, Palladium catalyst (e.g., Buchwald-Hartwig amination) | N-Aryl-4-fluoro-hexahydro-1H-azepine |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | N-Sulfonyl-4-fluoro-hexahydro-1H-azepine |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-4-fluoro-hexahydro-1H-azepine |
Reactivity of N-Protected Hexahydroazepine Derivatives
Furthermore, the stereoselective incorporation of fluorine into N-heterocycles can have a significant impact on the conformational preferences of the ring system researchgate.net. The interplay between the fluorine substituent and a bulky N-protecting group can further influence the ring's geometry, potentially exposing or shielding certain reactive sites. This conformational control can be critical in achieving stereoselectivity in subsequent reactions. The deprotection of the nitrogen is typically the final step in a synthetic sequence, unmasking the amine functionality for further elaboration or for its role in the biological activity of the final compound.
Computational and Theoretical Investigations of 4 Fluoro Hexahydro 1h Azepine
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule such as 4-Fluoro-hexahydro-1H-azepine, theoretical methods can illuminate the pathways of its formation and fluorination, predict the stability of intermediates, and map the energetic landscape of the entire process.
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of molecules and elucidate reaction mechanisms. researchgate.net By applying DFT, researchers can model the synthesis of the azepane ring and the subsequent introduction of the fluorine atom. The process involves constructing molecular models of reactants, intermediates, transition states, and products. nih.gov DFT calculations, using functionals such as B3LYP or M06-2X, can then determine the optimized geometries and electronic energies of these species. nih.govacs.org
While specific DFT studies detailing the entire reaction pathway for this compound are not prevalent in the literature, the methodology has been successfully applied to analogous systems, such as the synthesis of various azepine derivatives and the fluorination of other N-heterocycles. mdpi.comnih.gov For instance, DFT has been used to investigate radical-cascade acylation/cyclization to form benzo[b]azepin-2-one derivatives, where calculations help to elucidate the underlying radical-mediated pathway. acs.org Such studies typically involve mapping the potential energy surface to identify the most favorable reaction coordinates, thus predicting the feasibility and outcome of different synthetic routes. The effect of fluorine substitution on electronic properties, a key aspect in the study of this compound, has also been extensively investigated using DFT for other organic molecules. nih.govresearchgate.net
A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS)—the highest energy points along the reaction pathway. Computational methods, particularly DFT, are uniquely suited for locating these transient structures. A transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
| Parameter | Description | Relevance in Computational Analysis |
| Optimized Geometry | The lowest energy arrangement of atoms for a given molecule (reactant, product, intermediate). | Provides structural information such as bond lengths and angles. |
| Transition State (TS) | The highest energy structure along the reaction coordinate between reactants and products. | Characterized by a single imaginary frequency; its structure reveals the nature of the bond-forming/breaking process. |
| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction; a higher ΔE‡ corresponds to a slower reaction. |
| Reaction Energy (ΔEr) | The overall energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (negative ΔEr) or endothermic (positive ΔEr). |
Nucleophilic Aromatic Substitution (SNAr) is a primary method for introducing substituents, including fluorine, onto aromatic rings. The generally accepted mechanism involves a two-step addition-elimination sequence proceeding through a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. The formation of this complex involves the attack of a nucleophile on an electron-deficient aromatic ring, temporarily disrupting its aromaticity.
Recent computational and experimental evidence suggests that the role of the Meisenheimer complex is nuanced; it may be a stable intermediate, a fleeting transition state, or not form at all, with the reaction proceeding through a more concerted pathway. DFT calculations are instrumental in distinguishing between these possibilities. By modeling the reaction coordinate, researchers can determine if the Meisenheimer structure corresponds to a local minimum on the potential energy surface (a true intermediate) or a saddle point (a transition state).
The stability of a potential Meisenheimer complex is highly dependent on the substituents on the aromatic ring and the nature of the leaving group. The presence of strong electron-withdrawing groups (such as nitro groups) and a poor leaving group (such as fluoride) stabilizes the anionic complex, favoring a stepwise mechanism where the complex exists as a true intermediate. In contrast, for less-activated systems or those with better leaving groups, the energy of the Meisenheimer-like structure may be higher than that of a concerted transition state, leading to a mechanism where bond formation and bond cleavage occur more or less simultaneously.
Conformational Analysis of the Hexahydroazepine Ring System
The seven-membered hexahydroazepine (or azepane) ring is a flexible system that can adopt multiple conformations. Understanding its conformational preferences is crucial, as the three-dimensional shape of the molecule dictates its biological activity and physical properties.
Unlike the well-defined chair conformation of cyclohexane, the larger and more flexible azepane ring has a more complex conformational landscape. High-level electronic structure calculations and DFT studies have been conducted to determine the relative stabilities of these conformers. nih.govacs.org These investigations have revealed that the lowest energy conformation for the parent azepane ring is the twist-chair form. nih.govacs.org
Other conformations, such as the chair and boat forms, are also present on the potential energy surface. The boat conformation of seven-membered rings is generally less stable due to steric interactions. libretexts.orgyoutube.com Computational studies have indicated that the chair conformation of azepane is often not a stable energy minimum but rather represents a transition state on the pathway of interconversion between other conformers. nih.govacs.org The relative energies of these conformers determine their population at equilibrium.
| Conformation | Relative Stability | Key Features |
| Twist-Chair | Most Stable | Lowest energy conformer, minimizing both angle and torsional strain. |
| Chair | Less Stable | Often identified computationally as a transition state rather than a stable minimum. nih.govacs.org |
| Boat | Unstable | Higher in energy due to significant steric and torsional strain. |
| Twist-Boat | Less Stable | A twisted variant of the boat form that alleviates some steric strain but remains higher in energy than the twist-chair. wikipedia.org |
The introduction of a fluorine atom at the C4 position of the hexahydroazepine ring significantly influences its conformational preferences and energetics. The effects of fluorination are governed by a combination of steric and electronic factors, including hyperconjugation and electrostatic interactions. wikipedia.org
Hyperconjugation: A key electronic effect is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital (like a σC-H or σC-C) into an adjacent empty antibonding orbital (like a σC-F). wikipedia.org This interaction is stabilizing and is highly dependent on the geometry of the molecule. For a fluorine substituent on a ring, the strength of hyperconjugative interactions (e.g., σC-C → σC-F) can differ between axial and equatorial positions, thereby influencing the conformational equilibrium. nih.govresearchgate.net In many fluorinated systems, these interactions can stabilize gauche relationships between adjacent bonds, an observation known as the fluorine gauche effect.
Electrostatic Interactions: As fluorine is the most electronegative element, the C-F bond is highly polarized (Cδ+—Fδ-). This can lead to significant intramolecular electrostatic interactions, either attractive or repulsive, with other polar parts of the molecule, such as the lone pair on the nitrogen atom. These interactions can favor specific conformations that either maximize favorable interactions or minimize unfavorable ones.
The interplay of these effects determines whether the fluorine atom preferentially occupies an axial or equatorial position on the azepane ring. For instance, a stabilizing hyperconjugative interaction might favor an axial fluorine, while a repulsive electrostatic interaction might favor an equatorial position. DFT calculations are essential for quantifying the energetic contributions of these competing effects to predict the most stable conformation of this compound.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. For this compound, the high electronegativity of the fluorine atom is predicted to induce significant changes in the electron distribution within the azepane ring compared to its non-fluorinated counterpart. This redistribution of electron density directly influences the molecule's reactivity, governing how it interacts with other chemical species.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP illustrates the three-dimensional charge distribution, where regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
In saturated N-heterocycles like azepane, the lone pair of electrons on the nitrogen atom typically represents a region of negative electrostatic potential, making it a primary site for interaction with electrophiles. The introduction of a highly electronegative fluorine atom at the 4-position of the hexahydro-1H-azepine ring is expected to cause a significant perturbation of the MEP. The fluorine atom will draw electron density away from the carbon skeleton through a strong negative inductive (-I) effect. This leads to a region of pronounced negative electrostatic potential around the fluorine atom.
Conversely, the carbon atom to which the fluorine is attached (C4) and the adjacent hydrogen atoms will become more electron-deficient, resulting in a more positive electrostatic potential in their vicinity. This alteration in charge distribution can influence the basicity of the nitrogen atom. The electron-withdrawing nature of the fluorine can lower the pKa of the azepane, making it less basic compared to the parent compound.
| Atom | Hypothetical Partial Charge (arbitrary units) |
|---|---|
| N1 | -0.45 |
| C4 | +0.30 |
| F | -0.40 |
| H (on N1) | +0.25 |
| H (on C4) | +0.15 |
This table is illustrative and presents hypothetical values to demonstrate the expected effects of fluorination. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the lone pair of electrons on the nitrogen atom is expected to be the primary contributor to the HOMO. The introduction of the electron-withdrawing fluorine atom is predicted to stabilize the HOMO, lowering its energy compared to the unsubstituted azepane. A lower HOMO energy implies that the molecule is a weaker electron donor.
The LUMO, on the other hand, is likely to be localized on the antibonding orbitals associated with the C-F and C-N bonds. The inductive effect of the fluorine atom would lower the energy of the LUMO, making the molecule a better electron acceptor.
A computational study on azepane and fluorocycloheptane (B3269636) provides some context. While not the exact target molecule, the data can be used to infer potential trends.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Azepane (unsubstituted) | -6.50 (approx.) | 1.50 (approx.) | 8.00 (approx.) |
| Fluorocycloheptane | -7.20 (approx.) | 1.20 (approx.) | 8.40 (approx.) |
| This compound (predicted) | -6.80 to -7.10 | 1.00 to 1.30 | 7.80 to 8.40 |
Data for Azepane and Fluorocycloheptane are approximated from related computational studies for illustrative purposes. Predicted values for this compound are hypothetical.
The FMO analysis suggests that the introduction of fluorine at the 4-position of the azepane ring will likely modulate its reactivity, potentially making it less susceptible to oxidation (due to a lower HOMO) but more susceptible to nucleophilic attack at specific sites (due to a lower LUMO).
Advanced Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. researchgate.net For a fluorinated compound like 4-Fluoro-hexahydro-1H-azepine, a multi-nuclear approach is particularly powerful.
Proton (¹H) NMR spectroscopy reveals information about the distinct proton environments in a molecule. In this compound, the proton spectrum is expected to be complex due to the conformational flexibility of the seven-membered ring and the presence of stereocenters.
The protons on the carbon atoms of the azepine ring (positions 2, 3, 5, 6, and 7) are diastereotopic, meaning each proton in a CH₂ group is chemically non-equivalent, leading to distinct signals. These signals would appear as complex multiplets due to coupling with adjacent protons (vicinal coupling) and, for protons on the same carbon (geminal coupling). The proton on the fluorine-bearing carbon (C4) would exhibit additional complexity due to coupling with the fluorine atom. The amine (N-H) proton typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature. researchgate.net
| Proton(s) | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Notes |
| H on N1 | 1.0 - 3.5 | Broad Singlet (br s) | Exchangeable with D₂O; shift is variable. |
| H₂ on C2, C7 | 2.5 - 3.5 | Multiplet (m) | Diastereotopic protons adjacent to nitrogen. |
| H₂ on C3, C6 | 1.5 - 2.5 | Multiplet (m) | Diastereotopic protons. Protons on C3 would show coupling to fluorine. |
| H on C4 | 4.0 - 5.0 | Multiplet (m) | Downfield shift due to electronegative fluorine. Shows significant coupling to ¹⁹F. |
| H₂ on C5 | 1.5 - 2.5 | Multiplet (m) | Diastereotopic protons. Would show coupling to fluorine. |
This table presents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. sinica.edu.tw For this compound, six distinct signals for the ring carbons are expected in the proton-decoupled spectrum, assuming the molecule is not perfectly symmetric.
The carbon atom directly bonded to the fluorine atom (C4) would be the most significantly affected. Its signal would appear at a downfield chemical shift and would be split into a doublet by the one-bond coupling to fluorine (¹JCF). The carbons adjacent to C4 (C3 and C5) would also exhibit smaller, two-bond couplings (²JCF), and those further away would show even smaller long-range couplings.
| Carbon(s) | Predicted Chemical Shift (δ) (ppm) | Predicted ¹³C-¹⁹F Coupling | Notes |
| C2, C7 | 45 - 55 | Small (⁴JCF) or unresolved | Adjacent to nitrogen. |
| C3, C6 | 30 - 40 | Doublet (²JCF ≈ 15-25 Hz) | Beta to fluorine. |
| C4 | 85 - 95 | Doublet (¹JCF ≈ 160-190 Hz) | Directly bonded to fluorine, causing a large downfield shift and large coupling constant. |
| C5 | 30 - 40 | Doublet (²JCF ≈ 15-25 Hz) | Beta to fluorine. |
This table presents predicted values based on established principles and data for similar fluorinated heterocyclic compounds. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorinated compounds. magritek.com Since ¹⁹F has 100% natural abundance and a spin of ½, it provides clean, informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. This signal would be split into a complex multiplet due to coupling with the geminal proton (H4) and the vicinal protons on C3 and C5. The chemical shift of this resonance is indicative of the electronic environment of the fluorine atom. diva-portal.org
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. github.io
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would establish the sequence of protons around the ring, showing cross-peaks between H2/H3, H3/H4, H4/H5, H5/H6, and H6/H7.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This technique would be used to definitively assign each proton signal to its corresponding carbon atom in the azepine ring.
INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): While extremely insensitive and rarely used for routine analysis, this experiment can show direct carbon-carbon correlations, providing an unambiguous map of the carbon skeleton.
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the chemical environment of nitrogen atoms. However, the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus result in very low sensitivity, making it a specialized technique. For this compound, a single ¹⁵N signal would be expected for the amine nitrogen. The chemical shift and coupling to adjacent protons (on C2 and C7) would provide information about its hybridization and electronic state. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. uni-saarland.de
For this compound (molecular formula C₆H₁₂FN), the molecular weight is 117.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 117. Consistent with the Nitrogen Rule, the odd nominal molecular weight indicates the presence of an odd number of nitrogen atoms. libretexts.org
The fragmentation of the molecular ion would proceed through predictable pathways characteristic of amines and halogenated compounds. libretexts.orgwhitman.edu
| m/z Value | Possible Fragment Identity | Notes | | :--- | :--- | :--- | :--- | | 117 | [C₆H₁₂FN]⁺• | Molecular Ion (M⁺•) | | 116 | [M - H]⁺ | Loss of a hydrogen radical. | | 98 | [M - F]⁺ | Loss of a fluorine radical. | | 97 | [M - HF]⁺• | Loss of a neutral hydrogen fluoride (B91410) molecule. | | 88 | [C₅H₁₀N]⁺ | Alpha-cleavage: loss of a C₂H₄F radical. | | 56 | [C₃H₆N]⁺ | Further fragmentation of the ring. |
This table presents plausible fragmentation pathways based on established mass spectrometry principles. The relative abundance of these fragments would depend on the ionization energy and the specific instrumentation used.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound (C₆H₁₂FN), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition. In a research setting, electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it typically keeps the molecule intact, showing a prominent molecular ion peak.
Detailed Research Findings:
In a typical HRMS analysis of this compound, the molecule would be introduced into the mass spectrometer, and its exact mass would be measured. The theoretical monoisotopic mass of the neutral molecule is 117.0954 g/mol . The experimentally determined mass of the protonated ion ([C₆H₁₂FN + H]⁺) would be expected to be very close to the calculated value of 118.1032. sci-hub.se Any significant deviation from this value would suggest an incorrect structural assignment or the presence of impurities.
Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the parent ion. While specific fragmentation data for this exact compound is not widely published, fragmentation would likely involve the loss of small neutral molecules or radicals from the azepane ring.
Interactive Data Table: Predicted HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₂FN | - |
| Calculated Exact Mass ([M+H]⁺) | 118.1032 | sci-hub.se |
| Ionization Mode | ESI-Positive | - |
| Expected Primary Fragment | Loss of HF | - |
| Expected Fragment m/z | 98.0969 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, and C-F bonds. The presence and position of these bands provide direct evidence for the key functional groups within the molecule. The region between 1300 cm⁻¹ and 900 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.
Detailed Research Findings:
The IR spectrum of this compound would display several key absorptions. A broad to medium peak in the region of 3350-3250 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. Strong, sharp peaks between 2950 and 2850 cm⁻¹ would correspond to the C-H stretching vibrations of the methylene (B1212753) groups in the saturated ring. A crucial absorption for this specific compound would be the C-F stretching vibration, which is expected to appear as a strong band in the 1150-1000 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity | Reference |
| 3350 - 3250 | N-H | Stretch | Medium, Broad | - |
| 2950 - 2850 | C-H (sp³) | Stretch | Strong | - |
| 1470 - 1440 | C-H | Bend (Scissoring) | Medium | - |
| 1150 - 1000 | C-F | Stretch | Strong |
X-ray Crystallography for Solid-State Structural Elucidation of Azepane Derivatives
While a specific crystal structure for this compound is not publicly available, numerous studies on substituted azepane derivatives demonstrate the power of this technique. Current time information in Bangalore, IN.mq.edu.au The introduction of substituents, such as a fluorine atom, can significantly influence the conformational preference of the seven-membered ring. chim.it
Detailed Research Findings:
Research on fluorinated azepanes has shown that the fluorine substituent has a profound effect on the ring's conformation. chim.it The high electronegativity of fluorine can lead to stereoelectronic effects, such as the gauche effect, which can stabilize certain conformations. An X-ray crystal structure of a substituted azepane would reveal the precise torsional angles and the puckering of the ring. For instance, studies on diastereomeric fluorinated azepanes have shown that a single fluorine atom can bias the ring towards one major conformation. rsc.org In the solid state, intermolecular interactions, such as hydrogen bonding involving the N-H group, also play a crucial role in stabilizing the crystal lattice. The structure of an azepane derivative determined by X-ray crystallography would show the azepane ring likely adopting a chair or twist-chair conformation to minimize steric strain. mq.edu.au
Interactive Data Table: Representative Crystallographic Parameters for Azepane Derivatives
| Parameter | Typical Value/Observation | Reference |
| Crystal System | Monoclinic or Orthorhombic | mq.edu.au |
| Space Group | P2₁/c or similar | mq.edu.au |
| Azepane Ring Conformation | Chair, Twist-Chair, or Boat | chim.it |
| Key Intermolecular Interactions | N-H···X Hydrogen Bonding (X = O, N, Halogen) | - |
| Effect of Fluorine | Can induce a specific ring pucker due to stereoelectronic effects | Current time information in Bangalore, IN.chim.it |
Advanced Applications in Synthetic Organic Chemistry and Chemical Biology Focusing on Chemical Utility
4-Fluoro-hexahydro-1H-azepine as a Versatile Building Block in Complex Molecule Synthesis
This compound and related fluorinated azepane derivatives are highly valued as versatile intermediates in the synthesis of more complex molecular architectures. The presence of the fluorine atom provides a unique handle for modulating properties such as basicity, lipophilicity, and metabolic stability, making these building blocks particularly attractive for drug discovery programs. nih.govalfa-chemistry.com
The utility of these scaffolds is demonstrated in their application to construct fluorinated analogues of biologically relevant molecules. For instance, synthetic routes have been developed to access fluorinated piperidine (B6355638) and azepane β-amino acid derivatives, which are important precursors for creating conformationally constrained peptidomimetics. mtak.humtak.hu The defined stereochemistry of the fluorine atom on the azepane ring can enforce specific conformations, which is crucial for designing selective ligands for biological targets. researchgate.net The synthesis of functionalized azepanes through methods like diazocarbonyl chemistry further expands the toolkit available to chemists, allowing for the creation of diverse and complex structures for drug discovery. nih.gov
Development of Novel Synthetic Methodologies Utilizing Fluorinated Azepane Scaffolds
The growing importance of fluorinated azepanes has spurred the development of innovative synthetic methods for their construction and elaboration. Traditional synthetic routes to seven-membered rings are often challenging due to unfavorable cyclization kinetics. nih.gov Modern catalysis has provided powerful solutions to this problem.
Recent advancements include:
Copper-Catalyzed Cyclization: An efficient method for preparing trifluoromethyl-substituted azepine derivatives involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This approach provides a direct route to highly functionalized seven-membered azacycles. nih.gov
Nickel-Catalyzed Fluoroalkylative Cyclization: A cascade reaction co-catalyzed by nickel(II) chloride and tetrahydroxydiboron has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues that feature a fluorinated side chain. This method is noted for its mild conditions and broad substrate scope. thieme.de
Photochemical Ring Expansion: A novel strategy utilizes blue light to induce a dearomative ring expansion of simple nitroarenes, transforming a six-membered benzene ring into a seven-membered azepine system. This photochemical process, followed by hydrogenolysis, offers a two-step pathway to complex, polysubstituted azepanes. nih.gov
Deconstructive Fluorination: While not a direct synthesis of the azepane ring, silver-mediated deconstructive ring-opening fluorination of larger cyclic amines provides access to acyclic fluorinated amine derivatives. This highlights a strategy for skeletal diversification and establishes cyclic amines as synthons for valuable fluorine-containing building blocks. nih.gov
| Methodology | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Tandem Amination/Cyclization | Cu(I) Complex (e.g., Cu(MeCN)₄PF₆) | Direct construction of trifluoromethyl-substituted azepines from allenynes. | nih.gov |
| Fluoroalkylative Cyclization | NiCl₂ / B₂(OH)₄ | Cascade reaction to form benzo[b]azepines with fluorinated side chains under mild conditions. | thieme.de |
| Photochemical Ring Expansion | Blue Light | Transforms nitroarenes into polysubstituted azepane precursors via a singlet nitrene intermediate. | nih.gov |
Design of Structurally Diverse Fluoro-Azepane Scaffolds for Chemical Library Development
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse molecules to explore new areas of chemical space and identify novel biological probes or drug leads. cam.ac.uk The fluorinated azepane core is an excellent scaffold for DOS due to its inherent three-dimensionality and the multiple sites available for functionalization.
The goal of designing such libraries is to systematically vary the substituents and their stereochemistry around the fluoro-azepane core. Methodologies like the dearomative ring expansion of nitroarenes are particularly well-suited for this purpose, as they allow for the synthesis of polysubstituted azepanes from a wide range of readily available starting materials. nih.gov By creating libraries of these compounds, chemists can efficiently screen for molecules with desired biological activities. The synthesis of azaspirocycles, which can incorporate the azepane motif, is another approach to generating novel scaffolds of relevance for drug discovery. nih.gov The development of unified synthetic approaches that allow for the creation of multiple distinct scaffolds from common intermediates is a key enabler for building these diverse libraries. whiterose.ac.uk
Role of Fluorine in Modulating Chemical Properties Relevant to Synthetic Efficiency (e.g., pKa, reaction rates, selectivity)
The introduction of a fluorine atom onto the azepane scaffold has profound consequences for its chemical properties, which in turn affects its reactivity and utility in synthesis.
| Compound | pKa | Fluorinated Analogue | pKa of Analogue | ΔpKa | Reference |
|---|---|---|---|---|---|
| Ethylamine | 10.63 | 2-Fluoroethylamine | 8.90 | -1.73 | sci-hub.box |
| Diethylamine | 10.93 | Bis(2-fluoroethyl)amine | 7.35 | -3.58 | sci-hub.box |
| Pyrrolidine (B122466) | 11.27 | 3-Fluoropyrrolidine (B48656) | 9.30 | -1.97 | sci-hub.box |
Reaction Rates and Selectivity: The electronic properties of fluorine can influence reaction rates. The strongly electron-withdrawing nature of fluorine can promote cyclization reactions that might otherwise be sluggish. nottingham.ac.uk Furthermore, fluorine substitution can exert significant conformational control over the azepane ring. researchgate.net Through-space electrostatic interactions (e.g., C–F···N+) and hyperconjugation can stabilize specific ring conformations. researchgate.net This conformational rigidity can be exploited to enhance stereoselectivity in subsequent synthetic transformations, leading to higher yields of the desired stereoisomer. researchgate.net
Future Research Directions and Outlook
Exploration of Novel and Efficient Synthetic Pathways for C4-Fluorinated Azepanes
The development of robust and efficient synthetic routes to C4-fluorinated azepanes is paramount for their widespread application. While several methods exist, there is a continuous need for pathways that offer improved yields, stereocontrol, and substrate scope.
One promising approach involves the ring expansion of readily available fluorinated pyrrolidines. For instance, the synthesis of 4-substituted α-trifluoromethyl azepanes has been achieved through the regioselective ring-opening of a bicyclic azetidinium intermediate derived from trifluoromethyl pyrrolidines. researchgate.net This method has demonstrated the ability to transfer the chirality of the starting material to the azepane product with high enantiomeric excess. researchgate.net Future work could focus on adapting this strategy for the synthesis of 4-fluoro-hexahydro-1H-azepine by utilizing 3-fluoropyrrolidine (B48656) derivatives as starting materials.
Another area of exploration is the development of novel cyclization strategies. Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been shown to be an effective method for preparing trifluoromethyl-substituted azepine derivatives. nih.gov This approach involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization. nih.gov Research into applying similar catalytic systems to specifically construct the this compound core could lead to highly efficient and atom-economical synthetic routes.
| Synthetic Strategy | Key Features | Potential for this compound |
| Ring Expansion of Pyrrolidines | Regioselective, stereospecific, utilizes readily available starting materials. researchgate.net | Adaptation of existing protocols for trifluoromethylated azepanes to 3-fluoropyrrolidine precursors. |
| Catalytic Cyclization of Allenynes | Tandem reaction, potential for high atom economy, mild reaction conditions. nih.gov | Development of new catalyst systems and substrates tailored for the synthesis of the 4-fluoroazepane ring. |
Development of Greener and More Sustainable Synthesis Methods for Fluorinated Azepanes
The principles of green chemistry are increasingly influencing the design of synthetic pathways in the chemical industry. For the synthesis of fluorinated azepanes, this translates to the development of methods that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. researchgate.net The application of microwave irradiation to the synthesis of azepine derivatives has been shown to offer advantages over conventional heating methods, including shorter reaction times and higher product purity. researchgate.net Future research should explore the use of microwave assistance in the key steps of this compound synthesis, such as ring-closing or ring-expansion reactions.
Furthermore, the use of more sustainable solvents is a critical aspect of greener synthesis. The development of synthetic routes that can be performed in environmentally benign solvents, such as water or bio-derived solvents, would significantly reduce the environmental impact of producing these valuable compounds. researchgate.net Research into phase-transfer catalysis or the use of water-tolerant catalysts could enable the synthesis of fluorinated azepanes in aqueous media.
Advanced Mechanistic Studies of Under-explored Reactions Involving the this compound Core
A thorough understanding of the reaction mechanisms involving the this compound core is essential for optimizing existing transformations and discovering new reactivity patterns. The presence of the fluorine atom at the C4 position can significantly influence the reactivity and conformational preferences of the azepane ring, yet detailed mechanistic studies are often lacking.
For example, in the ring expansion of pyrrolidines to form azepanes, the reaction is believed to proceed through an SN2-type attack of a nucleophile on a bicyclic azetidinium intermediate. researchgate.net Advanced computational and experimental studies could provide deeper insights into the transition state of this key step, elucidating the role of the fluorine substituent in directing the regioselectivity of the nucleophilic attack.
Furthermore, exploring the reactivity of the C-F bond in this compound under various reaction conditions could uncover novel transformations. While the C-F bond is generally considered to be strong, its activation through catalytic methods could open up new avenues for the functionalization of the azepane scaffold.
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Outcomes for Fluoroazepines
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. mdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with increasing accuracy. rsc.orgnips.cc
| AI/ML Application | Potential Impact on Fluoroazepine Research |
| Reaction Outcome Prediction | Accurately forecast yields and stereoselectivity, reducing experimental effort. eurekalert.org |
| Retrosynthetic Planning | Propose novel and efficient synthetic routes to complex fluoroazepine targets. mdpi.comcas.org |
| Catalyst and Reagent Design | Identify optimal catalysts and reagents for specific transformations. |
Expanding the Scope of Chemical Transformations for the this compound Scaffold
The this compound core represents a versatile scaffold that can be further functionalized to generate a diverse library of compounds for various applications. Future research should focus on expanding the repertoire of chemical transformations that can be performed on this ring system.
Derivatization of the nitrogen atom is a key strategy for modulating the biological activity and physicochemical properties of the molecule. This can include N-alkylation, N-arylation, and the introduction of various functional groups.
Furthermore, the development of methods for the selective functionalization of the carbon backbone of the azepane ring would be highly valuable. This could involve C-H activation strategies to introduce substituents at specific positions, or the use of the fluorine atom as a handle for further transformations. By expanding the range of accessible chemical space around the this compound scaffold, researchers can unlock new opportunities for the discovery of novel bioactive molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluoro-hexahydro-1H-azepine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Begin by evaluating existing synthetic pathways, such as fluorination of hexahydro-1H-azepine precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied using design-of-experiment (DoE) frameworks to identify optimal conditions. Yield and purity can be monitored via HPLC or GC-MS, with orthogonal validation using / NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Prioritize NMR for structural elucidation (e.g., fluorine-proton coupling patterns) and NMR for fluorine-environment analysis. FT-IR can confirm functional groups (C-F stretches at ~1100 cm). Mass spectrometry (HRMS) validates molecular weight. Cross-reference spectral data with computational simulations (DFT-based NMR chemical shift predictions) to resolve ambiguities .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with forced degradation studies (thermal, photolytic, hydrolytic, oxidative stress). Monitor degradation products via LC-MS and quantify using calibration curves. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document deviations from expected degradation pathways to refine storage recommendations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the conformational dynamics and reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map energy landscapes of chair/boat conformers, accounting for fluorine’s electronegativity. Use molecular dynamics (MD) simulations in explicit solvent models to study ring puckering kinetics. Validate predictions against variable-temperature NMR data and X-ray crystallography (if available). Discrepancies between computational and experimental results may indicate solvation effects or incomplete basis sets .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting binding affinity or toxicity reports) for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of existing data using PRISMA guidelines to identify methodological inconsistencies (e.g., assay conditions, cell lines). Replicate key studies with standardized protocols (e.g., uniform buffer pH, temperature). Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability. Triangulate findings with in silico docking studies to assess target selectivity .
Q. How can researchers integrate crystallographic data with spectroscopic results to refine the stereochemical assignment of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve absolute configuration. Cross-validate with NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of protons. Compare experimental X-ray torsion angles with DFT-optimized geometries. Discrepancies may arise from crystal packing effects, necessitating complementary techniques like VCD (Vibrational Circular Dichroism) for solution-phase analysis .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful research questions .
- Data Contradiction Analysis : Use triangulation (multiple data sources/methods) and peer debriefing to address inconsistencies .
- Reporting Standards : Follow ICH guidelines for stability studies and CCDC standards for crystallographic data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
